Methyl 4-ethyl-1H-pyrrole-3-carboxylate

説明

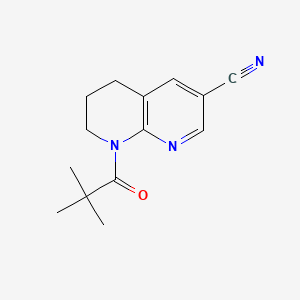

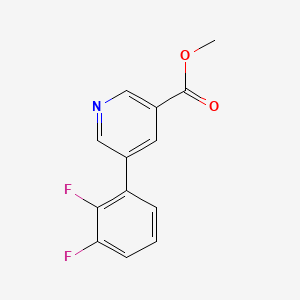

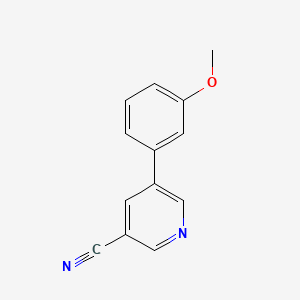

“Methyl 4-ethyl-1H-pyrrole-3-carboxylate” is a type of organic compound known as a pyrrole. Pyrroles are heterocyclic aromatic compounds that consist of a five-membered ring with four carbon atoms and one nitrogen atom .

Synthesis Analysis

While specific synthesis methods for “Methyl 4-ethyl-1H-pyrrole-3-carboxylate” were not found, there are general methods for synthesizing pyrrole derivatives. For instance, the synthesis of Ethyl 4-methyl-1H-pyrrole-3-carboxylate has been documented .

Molecular Structure Analysis

The molecular structure of a pyrrole involves a five-membered ring with alternating single and double bonds. The ring includes one nitrogen atom and four carbon atoms .

科学的研究の応用

Bioactive Pyrrole-Based Compounds

Pyrrole-based compounds, including methyl 4-ethyl-1H-pyrrole-3-carboxylate, have shown significant potential in pharmaceutical research due to their bioactive properties. These compounds are part of a broader category of N-heterocyclic motifs inspired by natural products, which have been explored for various therapeutic areas. The pyrrole ring, in particular, has been identified as a pharmacophore unit in many drugs aimed at treating cancer, microbial infections, and viral diseases. This is due to the pyrrole nucleus's ability to contribute to the drug-like properties of molecules, making them attractive candidates for drug development programs (Li Petri et al., 2020).

Chemical Recycling of Polymers

Research has also explored the use of pyrrole-based compounds in the chemical recycling of poly(ethylene terephthalate) (PET). This process involves breaking down PET polymers into their monomeric units, which can then be repurposed to synthesize new materials. The role of pyrrole-based compounds in this context is crucial for developing sustainable recycling methods that contribute to reducing the environmental impact of plastic waste. By understanding the interactions between these compounds and PET polymers, researchers can optimize the recycling process to recover high-value materials from waste efficiently (Karayannidis & Achilias, 2007).

N-Methyl-2-Pyrrolidone in Pharmaceutical Applications

The review on the applications of N-methyl-2-pyrrolidone highlights its significance as a strong solubilizing agent in the pharmaceutical industry. This compound's efficacy, toxicity, and side effects have been thoroughly compared with other common solvents, demonstrating its utility as an acceptable solvent for various pharmaceutical formulations. The insights into N-methyl-2-pyrrolidone's physicochemical characteristics and solubilization efficacy are critical for its continued use in developing new and more effective pharmaceutical products (Jouyban et al., 2010).

Diketopyrrolopyrroles: Optical Properties and Applications

Diketopyrrolopyrroles, a class of compounds related to pyrrole, have been extensively studied for their optical properties and applications in dyes, organic electronics, and imaging technologies. These compounds are valued for their bright pigmentation, stability, and fluorescence efficiency, making them suitable for a wide range of applications from high-quality pigments to bioimaging tools. The synthesis, reactivity, and relationship between structure and optical properties of diketopyrrolopyrroles have been critically reviewed, providing a comprehensive overview of their potential in real-world applications (Grzybowski & Gryko, 2015).

特性

IUPAC Name |

methyl 4-ethyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-6-4-9-5-7(6)8(10)11-2/h4-5,9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNZOBACLACMSCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20697532 | |

| Record name | Methyl 4-ethyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-ethyl-1H-pyrrole-3-carboxylate | |

CAS RN |

1260827-11-9 | |

| Record name | Methyl 4-ethyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Trifluoromethoxy)benzo[c][1,2,5]thiadiazole](/img/structure/B578069.png)

![3-Methyl-n-propyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-amine](/img/structure/B578072.png)

![Tert-butyl 4-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B578086.png)